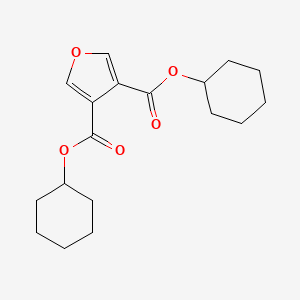
Dicyclohexyl furan-3,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclohexyl furan-3,4-dicarboxylate is a chemical compound that belongs to the class of furan derivatives. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom. This compound is specifically known for its two cyclohexyl groups attached to the furan ring at the 3 and 4 positions, making it a unique and interesting compound for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl furan-3,4-dicarboxylate typically involves the reaction of dialkyl acetylenedicarboxylates with cyclohexyl groups under specific conditions. One common method is the reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates, which proceeds through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4π ring opening, intramolecular Michael addition, and elimination . This method provides a direct and efficient strategy for synthesizing structurally diverse polysubstituted furans, including this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to make the production process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
Dicyclohexyl furan-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3,4-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the furan ring into tetrahydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted furan derivatives, tetrahydrofuran derivatives, and furan-3,4-dicarboxylic acid derivatives .
Applications De Recherche Scientifique
Dicyclohexyl furan-3,4-dicarboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and polymers.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: It is used in the production of environmentally benign polyesters and other polymeric materials
Mécanisme D'action
The mechanism of action of dicyclohexyl furan-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and reduction, which can alter its structure and reactivity. These changes can influence its interactions with biological molecules and systems, leading to various effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 3,4-furandicarboxylate: A similar compound with two methyl groups instead of cyclohexyl groups.
Polyethylene furan-2,5-dicarboxylate (PEF): A polymer derived from furan dicarboxylic acid, used as an environmentally friendly alternative to polyethylene terephthalate (PET).
Uniqueness
Dicyclohexyl furan-3,4-dicarboxylate is unique due to its specific substitution pattern with cyclohexyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Propriétés
Numéro CAS |
188842-54-8 |
|---|---|
Formule moléculaire |
C18H24O5 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
dicyclohexyl furan-3,4-dicarboxylate |
InChI |
InChI=1S/C18H24O5/c19-17(22-13-7-3-1-4-8-13)15-11-21-12-16(15)18(20)23-14-9-5-2-6-10-14/h11-14H,1-10H2 |
Clé InChI |
RTJOWUWHHKVXDE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)OC(=O)C2=COC=C2C(=O)OC3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2'-O-[(2-Nitrophenyl)methyl]uridine 5'-(dihydrogen phosphate)](/img/structure/B12919087.png)

![3-Methyl-1,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B12919097.png)
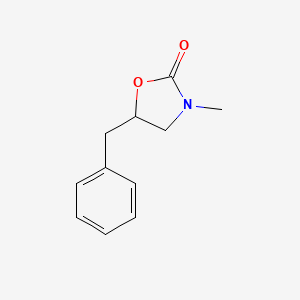

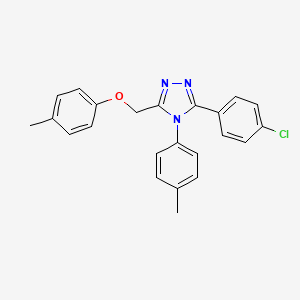
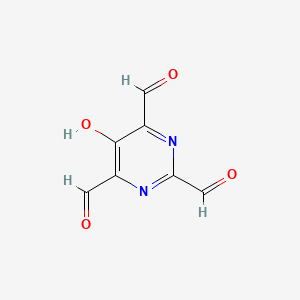

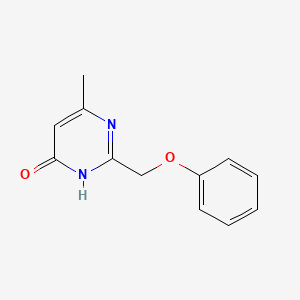
![5-[(Octylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B12919137.png)
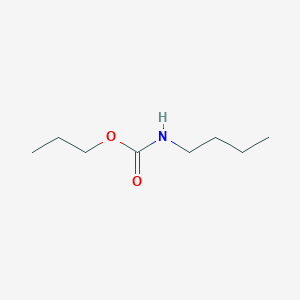
![2-Chloro-6-(prop-1-en-1-yl)imidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B12919144.png)


